2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol

Lipophilicity Drug-likeness Solubility

Trifluoromethylpyridine scaffolds lacking a hydroxymethyl handle limit SAR and library synthesis. 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol (CAS 1227602-10-9) uniquely combines 2-hydroxy/2-oxo, 5-CF3, and 3-hydroxymethyl groups on one pyridine ring. • XLogP 0.3, TPSA 49.3 Ų: optimized for peripheral target engagement, minimal BBB penetration. • 3-Hydroxymethyl handle: enables fluorophore/biotin tagging, prodrug design, diverse library generation. • Two H-bond donors, five acceptors: distinct co-crystal engineering vs. mono-donor analogs. Reliable quality for global research supply.

Molecular Formula C7H6F3NO2
Molecular Weight 193.12 g/mol
CAS No. 1227602-10-9
Cat. No. B1409569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol
CAS1227602-10-9
Molecular FormulaC7H6F3NO2
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1C(F)(F)F)CO
InChIInChI=1S/C7H6F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-2,12H,3H2,(H,11,13)
InChIKeyYKRPPKHIXIKQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol Physicochemical Profile


2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol (IUPAC: 3-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyridin-2-one) is a trifluoromethylated pyridine building block with a molecular formula of C₇H₆F₃NO₂ and a molecular weight of 193.12 g/mol [1]. The compound exists predominantly in the 2-pyridone tautomeric form . It features three distinct functional groups—a 2-hydroxyl (or 2-oxo), a 5-trifluoromethyl, and a 3-hydroxymethyl—on a single pyridine ring, which collectively confer a computed XLogP3-AA of 0.3, two hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 49.3 Ų [1]. These physicochemical properties differentiate it from simpler trifluoromethylpyridine analogs that lack the hydroxymethyl substituent.

Why Simple Trifluoromethylpyridines Cannot Substitute


In-class trifluoromethylpyridines such as 2-hydroxy-5-(trifluoromethyl)pyridine (CAS 33252-63-0) or 6-(trifluoromethyl)pyridine-3-methanol (CAS 386704-04-7) cannot be interchanged with 2-hydroxy-5-(trifluoromethyl)pyridine-3-methanol because the target compound uniquely combines a 2-hydroxy/2-oxo group, a 5-trifluoromethyl group, and a 3-hydroxymethyl group on the same pyridine scaffold. This substitution pattern profoundly alters key molecular properties including lipophilicity, hydrogen-bonding capacity, and polar surface area [1]. The 3-hydroxymethyl group introduces an additional hydrogen bond donor, increases aqueous solubility potential (ΔXLogP of 0.3–0.8 vs. analogs lacking this group), and provides a reactive synthetic handle for further derivatization that is entirely absent in simpler analogs [2]. Generic substitution would therefore yield compounds with different solubility, permeability, reactivity, and biological target engagement profiles, risking failure in structure-activity relationship (SAR) workflows, lead optimization, and scale-up processes.

Differentiation Evidence for 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol


Reduced Lipophilicity Relative to Non-Hydroxymethyl Analogs

The target compound exhibits a computed XLogP3-AA of 0.3, which is substantially lower than that of 2-hydroxy-5-(trifluoromethyl)pyridine (XLogP 0.6), 6-(trifluoromethyl)pyridine-3-methanol (XLogP 0.9), 5-(trifluoromethyl)-2-pyridone (XLogP 1.3), and 2-hydroxy-3-(trifluoromethyl)pyridine (XLogP 1.1) [1][2][3]. A lower XLogP value indicates greater hydrophilicity, which can translate to improved aqueous solubility and reduced non-specific binding in biological assays.

Lipophilicity Drug-likeness Solubility

Enhanced Hydrogen Bond Donor Count vs. Simpler Analogs

The target compound possesses two hydrogen bond donors (2-hydroxyl/2-oxo and 3-hydroxymethyl), whereas 2-hydroxy-5-(trifluoromethyl)pyridine, 6-(trifluoromethyl)pyridine-3-methanol, and 2-hydroxy-3-(trifluoromethyl)pyridine each have only one hydrogen bond donor [1][2][3]. This difference directly affects intermolecular interaction potential.

Hydrogen bonding Molecular recognition Crystal engineering

Higher Topological Polar Surface Area vs. Simpler Analogs

The topological polar surface area (TPSA) of the target compound is 49.3 Ų, which is significantly higher than that of 2-hydroxy-5-(trifluoromethyl)pyridine (29.1 Ų), 6-(trifluoromethyl)pyridine-3-methanol (33.1 Ų), and 2-hydroxy-3-(trifluoromethyl)pyridine (29.1 Ų) [1][2][3]. This difference arises from the additional oxygen atoms contributed by the 3-hydroxymethyl group.

Membrane permeability Bioavailability Drug-likeness

Verified Commercial Purity for Direct SAR Use

The compound is supplied by AKSci (Catalog 3999EF) with a minimum purity specification of 95% . In contrast, many closest analogs (e.g., 2-hydroxy-5-(trifluoromethyl)pyridine) are often listed at 97% purity by various vendors, but the target compound's specification is explicitly documented and traceable to a single batch-controlled source, reducing variability in SAR studies.

Purity Quality control Reproducibility

Synthetic Versatility from the 3-Hydroxymethyl Handle

The 3-hydroxymethyl group provides a reactive primary alcohol handle amenable to esterification, etherification, oxidation to aldehyde or carboxylic acid, and conversion to leaving groups (e.g., mesylate, tosylate) for nucleophilic displacement . Analogs such as 2-hydroxy-5-(trifluoromethyl)pyridine and 2-hydroxy-3-(trifluoromethyl)pyridine lack this functional group entirely, limiting postsynthetic diversification options.

Late-stage functionalization Derivatization Click chemistry

Predicted pKa Difference vs. 2-Hydroxy-5-(trifluoromethyl)pyridine

The predicted pKa of 2-hydroxy-5-(trifluoromethyl)pyridine is approximately 9.55 . The introduction of the 3-hydroxymethyl group in the target compound is expected to alter the pKa of the pyridone NH and/or the phenolic OH due to inductive and hydrogen-bonding effects, although no experimentally measured pKa has been located for the target compound. This inferred shift may influence ionization state under physiological conditions.

Acid-base properties Ionization state Bioavailability

Procurement Use Cases for 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol


Medicinal Chemistry Lead Optimization with Balanced Hydrophilicity

The compound's low XLogP of 0.3 and elevated TPSA of 49.3 Ų make it suitable for drug discovery programs targeting peripheral proteins where blood-brain barrier penetration must be minimized. The additional hydrogen bond donor expands the opportunities for specific target engagement, as shown in the quantitative evidence [1][2].

Late-Stage Functionalization & Chemical Biology Probes

The 3-hydroxymethyl group serves as a versatile synthetic handle for installing reporter tags (fluorophores, biotin), affinity handles, or prodrug moieties. This capability is absent in simpler trifluoromethylpyridines, enabling the generation of diverse compound libraries from a single core scaffold [1].

Agrochemical Intermediates with Tailored Lipophilicity

Trifluoromethylpyridines are privileged scaffolds in agrochemicals. The target compound's unique combination of trifluoromethyl and hydroxymethyl substituents provides differentiated physicochemical properties that can be exploited to fine-tune soil mobility, plant uptake, and environmental persistence relative to existing commercial pyridine-based herbicides and fungicides [1].

Crystallography and Solid-State Formulation

The presence of two hydrogen bond donors and five hydrogen bond acceptors creates a rich intermolecular interaction network. This makes the compound an interesting candidate for co-crystal engineering and solid-state property optimization, where the additional hydrogen bond donor can promote specific packing motifs not achievable with mono-donor analogs [1].

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